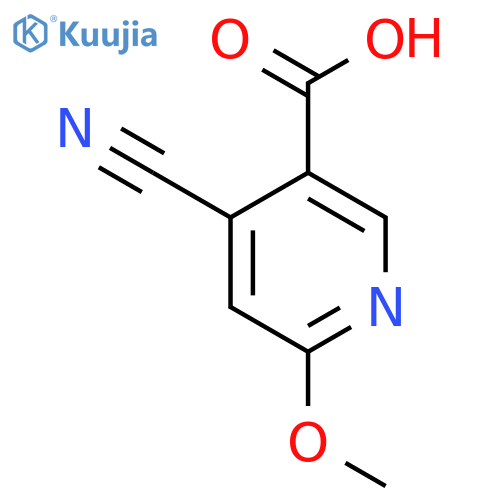Cas no 1803821-57-9 (4-Cyano-6-methoxynicotinic acid)

1803821-57-9 structure
商品名:4-Cyano-6-methoxynicotinic acid
CAS番号:1803821-57-9
MF:C8H6N2O3
メガワット:178.14484167099
CID:4904194
4-Cyano-6-methoxynicotinic acid 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-6-methoxynicotinic acid
- C(#N)C1=CC(=NC=C1C(=O)O)OC
-
- インチ: 1S/C8H6N2O3/c1-13-7-2-5(3-9)6(4-10-7)8(11)12/h2,4H,1H3,(H,11,12)
- InChIKey: GTJRZFOMAQIANJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C#N)C(C(=O)O)=CN=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 245
- トポロジー分子極性表面積: 83.2
- 疎水性パラメータ計算基準値(XlogP): 0.4
4-Cyano-6-methoxynicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008174-1g |
4-Cyano-6-methoxynicotinic acid |
1803821-57-9 | 95% | 1g |
$2,808.15 | 2022-04-02 | |
| Alichem | A029008174-250mg |
4-Cyano-6-methoxynicotinic acid |
1803821-57-9 | 95% | 250mg |
$989.80 | 2022-04-02 |
4-Cyano-6-methoxynicotinic acid 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
1803821-57-9 (4-Cyano-6-methoxynicotinic acid) 関連製品
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1189426-16-1(Sulfadiazine-13C6)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
